molecular formula C7H7BrN2O3 B1383650 2-Bromo-3-methoxy-4-nitroaniline CAS No. 2060024-15-7

2-Bromo-3-methoxy-4-nitroaniline

Cat. No.: B1383650
CAS No.: 2060024-15-7
M. Wt: 247.05 g/mol
InChI Key: TWJGOOWIGGAMEK-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-4-nitroaniline is a substituted aniline derivative with a bromo (-Br), methoxy (-OCH₃), and nitro (-NO₂) group attached to the benzene ring at positions 2, 3, and 4, respectively. The molecular formula is inferred as C₇H₇BrN₂O₃ based on similar compounds . Key characteristics include:

  • Molecular weight: ~247.05 g/mol (consistent with analogs) .
  • Functional groups: Bromo (electron-withdrawing), methoxy (electron-donating), and nitro (strong electron-withdrawing) groups, which collectively influence reactivity and stability .

Properties

IUPAC Name

2-bromo-3-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJGOOWIGGAMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxy-4-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the nitrobenzene derivative using bromine in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxy-4-nitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Bromo-3-methoxy-4-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Bromo-3-hydroxy-4-nitroaniline.

Scientific Research Applications

2-Bromo-3-methoxy-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The positional arrangement of substituents significantly alters physicochemical properties. Key analogs include:

Compound Name CAS No. Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties
2-Bromo-4-methoxy-6-nitroaniline 10172-35-7 C₇H₇BrN₂O₃ 2-Br, 4-OCH₃, 6-NO₂ 247.05 Density: 1.718 g/cm³; Boiling point: 352.1°C (predicted)
4-Bromo-2-methoxy-6-nitroaniline 77333-45-0 C₇H₇BrN₂O₃ 4-Br, 2-OCH₃, 6-NO₂ 247.05 Synthesis yield: 97% (high purity)
2-Bromo-3-methyl-4-nitroaniline 98203-18-0 C₇H₇BrN₂O₂ 2-Br, 3-CH₃, 4-NO₂ 231.05 Methyl group reduces polarity vs. methoxy
5-Bromo-2-methyl-3-nitroaniline 864550-40-3 C₇H₇BrN₂O₂ 5-Br, 2-CH₃, 3-NO₂ 231.05 Lower thermal stability due to meta-nitro placement

Key Observations :

  • Electron effects : Methoxy groups enhance solubility in polar solvents compared to methyl analogs .
  • Thermal stability : Para-nitro substituents (e.g., in 2-bromo-4-methoxy-6-nitroaniline) improve stability over meta-nitro isomers .
  • Synthetic utility : Compounds like 4-bromo-2-methoxy-6-nitroaniline achieve 97% yield in optimized routes, suggesting similar efficiency for the target compound .

Functional Group Variations

Replacing methoxy with other groups alters reactivity:

Compound Name Substituent Change Impact on Properties
2-Bromo-3-fluoro-4-nitroaniline -OCH₃ → -F Increased electrophilicity; lower boiling point
4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Added benzyl group Enhanced steric hindrance; used in pharmaceutical intermediates
2-Bromo-6-chloro-4-nitroaniline -OCH₃ → -Cl Higher density (1.8–1.9 g/cm³); stronger halogen interactions

Key Observations :

  • Halogen substitution : Bromo vs. chloro affects molecular weight and van der Waals interactions .
  • Bulkier groups : Benzyl derivatives (e.g., 4-bromo-N-(4-methoxybenzyl)-2-nitroaniline) show utility in drug synthesis but reduced solubility .

Biological Activity

Introduction

2-Bromo-3-methoxy-4-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structure and Composition

The chemical structure of this compound features a bromine atom, a methoxy group, and a nitro group attached to an aniline ring. Its molecular formula is C7H8BrN3O3, and it has a molecular weight of 251.06 g/mol.

Synthesis

The compound can be synthesized through various methods, including bromination, nitration, and methoxylation of aniline derivatives. These reactions often involve the use of reagents like bromine and nitric acid under controlled conditions to ensure selective substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can alter the pharmacokinetics of co-administered drugs.
  • Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value of 25.72 μM .

Cellular Effects

This compound influences several cellular processes:

  • Gene Expression : It can modulate the expression of genes involved in oxidative stress responses, potentially leading to altered levels of reactive oxygen species (ROS) within cells.
  • Metabolic Pathways : The compound interacts with metabolic enzymes, affecting the flux of metabolites through various pathways and thereby influencing cellular metabolism.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is predominantly excreted via urine, with low tissue distribution and relatively slow clearance rates. This profile suggests potential for sustained biological activity within the body.

Case Studies

  • Anticancer Activity : In vivo studies demonstrated that treatment with this compound resulted in significant tumor growth suppression in mice models suffering from tumors. Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls .
  • Antimicrobial Properties : Preliminary tests have shown that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 40 μg/mL .

Data Table: Biological Activities Summary

Activity TypeObserved EffectIC50/MIC Value
AnticancerInduces apoptosis in MCF cells25.72 μM
AntimicrobialInhibits growth of Staphylococcus aureus40 μg/mL
Enzyme InhibitionInhibits cytochrome P450 enzymesNot specified

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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